Welcome to the BenchChem Online Store!
molecular formula C20H32N2O B122538 1-[4-(3-Piperidinopropoxy)benzyl]piperidine CAS No. 398473-34-2

1-[4-(3-Piperidinopropoxy)benzyl]piperidine

Cat. No. B122538
M. Wt: 316.5 g/mol
InChI Key: PTKHFRNHJULJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429586B2

Procedure details

A solution of the product of Example 12 (6.13 g), piperidine (3.0 mL), sodium carbonate (3.6 g), and potassium iodide (190 mg) in n-butanol (50 mL) was heated to 105° C. for 21 h, cooled to RT, and treated with water (50 mL). The resulting mixture was extracted with DCM (4×50 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (5% 2M methanolic ammonia/methanol) gave the title compound as a waxy solid (3.2 g). 1H NMR (400 MHz, CDCl3): 7.19 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 3.97 (t, J=6.5 Hz, 2H), 3.4 (s, 2H), 2.48-2.31 (m, 10H), 2.00-1.92 (m, 2H), 1.62-1.52 (m, 8H), 1.47-1.38 (m, 4H).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:18]=[CH:17][C:9]([CH2:10][N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(O)CCC.O>[NH3:11].[CH3:4][OH:5].[N:11]1([CH2:10][C:9]2[CH:17]=[CH:18][C:6]([O:5][CH2:4][CH2:3][CH2:2][N:19]3[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]3)=[CH:7][CH:8]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
ClCCCOC1=CC=C(CN2CCCCC2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
190 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(OCCCN2CCCCC2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07429586B2

Procedure details

A solution of the product of Example 12 (6.13 g), piperidine (3.0 mL), sodium carbonate (3.6 g), and potassium iodide (190 mg) in n-butanol (50 mL) was heated to 105° C. for 21 h, cooled to RT, and treated with water (50 mL). The resulting mixture was extracted with DCM (4×50 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (5% 2M methanolic ammonia/methanol) gave the title compound as a waxy solid (3.2 g). 1H NMR (400 MHz, CDCl3): 7.19 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 3.97 (t, J=6.5 Hz, 2H), 3.4 (s, 2H), 2.48-2.31 (m, 10H), 2.00-1.92 (m, 2H), 1.62-1.52 (m, 8H), 1.47-1.38 (m, 4H).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:18]=[CH:17][C:9]([CH2:10][N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(O)CCC.O>[NH3:11].[CH3:4][OH:5].[N:11]1([CH2:10][C:9]2[CH:17]=[CH:18][C:6]([O:5][CH2:4][CH2:3][CH2:2][N:19]3[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]3)=[CH:7][CH:8]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
ClCCCOC1=CC=C(CN2CCCCC2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
190 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(OCCCN2CCCCC2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.